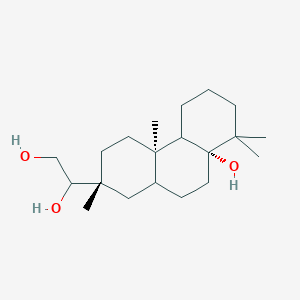
1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol is a complex organic compound with a unique structure It is characterized by a decahydrophenanthrene core with multiple hydroxyl groups and methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations including cyclization, hydroxylation, and methylation. The reaction conditions vary depending on the specific synthetic route but generally involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmaceutical intermediate.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action depends on the specific context in which the compound is used and the nature of its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar hydrocarbon backbone but different functional groups.
2,2’-Bipyridyl: This compound is used as a ligand in coordination chemistry and shares some structural features with the target compound.
Uniqueness
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol is unique due to its specific combination of hydroxyl and methyl groups on a decahydrophenanthrene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H36O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14?,15?,16?,18-,19-,20-/m1/s1 |
Clé InChI |
OBDGLMHTEAXTDJ-QNTAIWHDSA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(C(C1)CC[C@]3(C2CCCC3(C)C)O)C)C(CO)O |
SMILES canonique |
CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



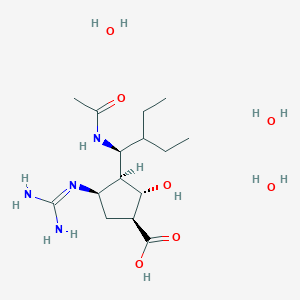
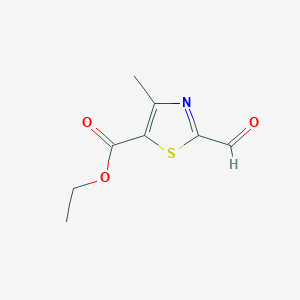
![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)
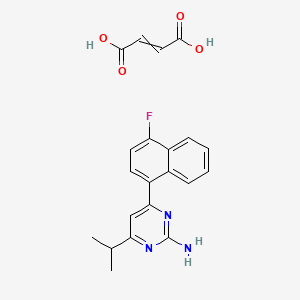
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)
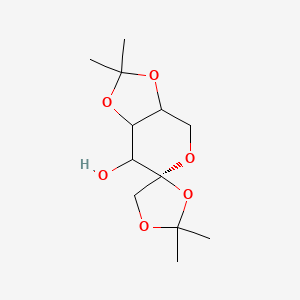

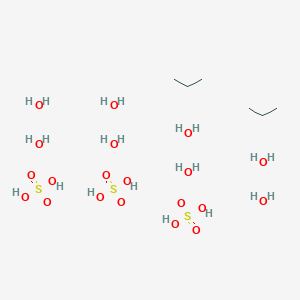
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
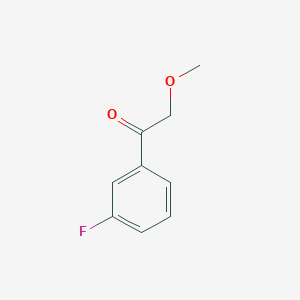
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
